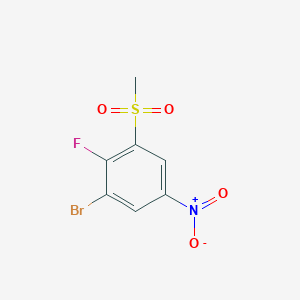

3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone

Description

Properties

IUPAC Name |

1-bromo-2-fluoro-3-methylsulfonyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO4S/c1-15(13,14)6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVOFNPXNVSLCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis (Based on Patent CN110305018A)

| Step | Reaction Type | Reagents & Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Acetylation | o-Bromoaniline + Acetyl chloride, triethylamine, dichloromethane | N-(2-bromophenyl)acetamide | Stirring, monitored by TLC; off-white solid formed |

| 2 | Nitration | N-(2-bromophenyl)acetamide + HNO₃ | N-(2-bromo-6-nitrophenyl)acetamide | Reaction mixture added to ice water, filtered |

| 3 | Hydrolysis | N-(2-bromo-6-nitrophenyl)acetamide + HCl, reflux | 2-Bromo-6-nitroaniline | Neutralized with base, solid precipitated |

| 4 | Diazotization & Fluorination | 2-Bromo-6-nitroaniline + fluoride source + nitro compound, heat | 3-Bromo-2-fluoronitrobenzene | Diazonium salt intermediate decomposed under heat |

- The fluorination step avoids expensive fluorinating agents like KF or CsF, using more cost-effective reagents with high conversion and purity suitable for industrial scale.

Introduction of the Methyl Sulfone Group

The methyl sulfone moiety (-SO₂CH₃) can be introduced via oxidation of methyl sulfide or methyl sulfoxide derivatives, or by nucleophilic substitution involving methylsulfonyl precursors.

Typical Methods for Methyl Sulfone Formation

| Method | Description | Key Reagents | Notes |

|---|---|---|---|

| Oxidation of Methyl Sulfide | Oxidation of methylthio-substituted aromatic compounds using oxidants like H₂O₂ or m-CPBA | Methylthioarene + H₂O₂ | Mild conditions, high selectivity |

| Nucleophilic Substitution | Reaction of aryl halide with sodium methyl sulfinate (CH₃SO₂Na) or methylsulfonyl chloride | Aryl bromide/fluoride + CH₃SO₂Na | Requires suitable leaving group on aromatic ring |

| Sulfinate Salt Alkylation | Alkylation of sodium sulfinates with methyl iodide or methyl bromide under base conditions | Sodium aryl sulfinate + MeI/MeBr | Efficient for diverse sulfone derivatives |

Sodium sulfinates are versatile intermediates for sulfone synthesis, often prepared via oxidation or decarboxylation routes and then alkylated to form methyl sulfones.

Proposed Synthetic Route for 3-Bromo-2-fluoro-5-nitrophenyl Methyl Sulphone

Combining the above, a plausible synthetic pathway is:

| Step | Reaction Type | Reagents & Conditions | Product | Comments |

|---|---|---|---|---|

| 1 | Preparation of 3-bromo-2-fluoronitrobenzene | As per section 1 above | 3-Bromo-2-fluoronitrobenzene | Key aromatic intermediate |

| 2 | Introduction of methyl sulfone group | Reaction of 3-bromo-2-fluoro-5-nitrobenzene derivative with sodium methyl sulfinate or methylsulfonyl chloride | 3-Bromo-2-fluoro-5-nitrophenyl methyl sulfone | Conditions optimized to maintain functional groups |

Detailed Research Findings and Data

Yield and Purity : The fluorination step in the intermediate synthesis achieves high purity and yield by using diazotization-fluorination with inexpensive fluoride sources, avoiding costly reagents and difficult purification.

Reaction Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and confirm completion at each stage.

Solvent Systems : Dichloromethane, sulfolane, and other organic solvents are used depending on the step; aqueous-organic biphasic systems facilitate work-up and purification.

Oxidation Conditions : Hydrogen peroxide (H₂O₂) is a common oxidant for converting methylthio groups to methyl sulfone, providing mild and selective oxidation without degrading sensitive aromatic substituents.

Summary Table of Preparation Steps

| Step | Intermediate/Product | Reaction Type | Key Reagents & Conditions | Yield/Purity Notes |

|---|---|---|---|---|

| 1 | N-(2-bromophenyl)acetamide | Acetylation | o-Bromoaniline, acetyl chloride, triethylamine, DCM | High purity, monitored by TLC |

| 2 | N-(2-bromo-6-nitrophenyl)acetamide | Nitration | Nitric acid, ice water quench | Good yield, easy isolation |

| 3 | 2-Bromo-6-nitroaniline | Hydrolysis | Hydrochloric acid, reflux, neutralization | Solid precipitate, high purity |

| 4 | 3-Bromo-2-fluoronitrobenzene | Diazotization & fluorination | Fluoride source, nitro compound, heat | High conversion, cost-effective |

| 5 | 3-Bromo-2-fluoro-5-nitrophenyl methyl sulfone | Sulfone formation | Sodium methyl sulfinate or methylsulfonyl chloride, oxidation (H₂O₂) | Optimized for functional group compatibility |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl sulphone group can undergo oxidation to form sulfonic acids.

Biological Activity

3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone (CAS No. 1445995-73-2) is a sulphone derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of bromine, fluorine, and nitro groups on a phenyl ring, which may influence its pharmacological properties. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H6BrFNO3S. The presence of halogen and nitro substituents suggests a potential for diverse biological interactions.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It could act as a modulator for receptors related to inflammation or cancer progression.

- Nitro Group Activation : The nitro group can undergo reduction in hypoxic conditions, leading to the release of reactive species that can induce cytotoxic effects in tumor cells.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. A study demonstrated that derivatives with nitro groups showed enhanced cytotoxicity against various cancer cell lines, suggesting that this compound might also possess similar properties.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored, particularly against resistant strains of bacteria and fungi. Preliminary results suggest moderate to high efficacy against certain pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of both bromine and fluorine atoms significantly enhances the compound's biological activity compared to non-halogenated analogs. The nitro group is also crucial for maintaining potency.

Case Studies

- Cancer Therapeutics : A recent study evaluated the effects of various nitroaromatic compounds on cancer cell proliferation, showing that those with similar structural features to this compound exhibited significant growth inhibition in MCF-7 and HeLa cell lines.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of halogenated sulphones, where derivatives were tested against both Gram-positive and Gram-negative bacteria, demonstrating promising results for further development as antibacterial agents.

Comparison with Similar Compounds

Substituent Position and Reactivity

The positions of halogens and functional groups critically influence reactivity and applications. Key comparisons include:

| Compound Name | Substituent Positions | Key Functional Groups | Reactivity Profile |

|---|---|---|---|

| 3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone | Br (3), F (2), NO₂ (5), SO₂CH₃ | Methylsulfonyl, nitro | High electrophilicity; participates in nucleophilic aromatic substitution (NAS) due to strong electron-withdrawing groups |

| 4-Bromo-2-fluoro-5-nitrobenzoic acid | Br (4), F (2), NO₂ (5), COOH | Carboxylic acid, nitro | Moderate NAS activity; carboxylic acid enables salt formation for solubility |

| Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate | Br (3), F (2), SO₂NH₂ (5) | Sulfamoyl, ester | Sulfamoyl group enhances hydrogen bonding; reduced electrophilicity compared to nitro |

| 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene | Br (1), SO₂CH₃ (3), CF₃ (5) | Methylsulfonyl, trifluoromethyl | Trifluoromethyl increases lipophilicity; bromine at position 1 alters steric hindrance |

Key Insight : The nitro group at position 5 in the target compound amplifies electron withdrawal, making it more reactive in NAS than sulfamoyl or trifluoromethyl analogs. Bromine at position 3 (meta to sulfone) optimizes steric accessibility for reactions compared to para-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.